

# Technical Guide: Physical Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

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## Compound of Interest

Compound Name: *tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate*

Cat. No.: B1149308

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## Introduction

**tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a cis-1,2-aminocyclopentanol core protected with a tert-butoxycarbonyl (Boc) group, makes it a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential biological pathways in which this structural motif may be involved.

## Chemical and Physical Properties

The physical and chemical properties of **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** are crucial for its handling, characterization, and application in chemical synthesis. The following tables summarize the key identifiers and physical data for this compound.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
CAS Number	1330069-67-4
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight	201.26 g/mol
MDL Number	MFCD14155660

Table 2: Physical Properties

Property	Value	Source
Boiling Point	320.8 ± 31.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.08 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a> <a href="#">[2]</a>

Table 3: Spectroscopic Data

Spectroscopy Type	Data Availability
<sup>1</sup> H NMR	Available
IR	Available
Mass Spectrometry	Available

Note: While the availability of spectroscopic data is confirmed, the actual spectra are proprietary and typically provided by chemical suppliers upon request.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** is not readily available in the public domain. However, a

general and widely used method for the N-Boc protection of a primary amine, such as (1R,2S)-2-aminocyclopentanol, can be described as follows. This protocol is representative of the synthesis of the target compound.

#### Representative Synthesis of **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of (1R,2S)-2-aminocyclopentanol.

Materials:

- (1R,2S)-2-aminocyclopentanol
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add triethylamine (1.1 to 1.5 equivalents) to the solution.

- **Boc Anhydride Addition:** To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Work-up:**
  - Quench the reaction by adding water or saturated aqueous NaHCO<sub>3</sub> solution.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:**
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - If necessary, purify the crude product by column chromatography on silica gel to yield the pure **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**.

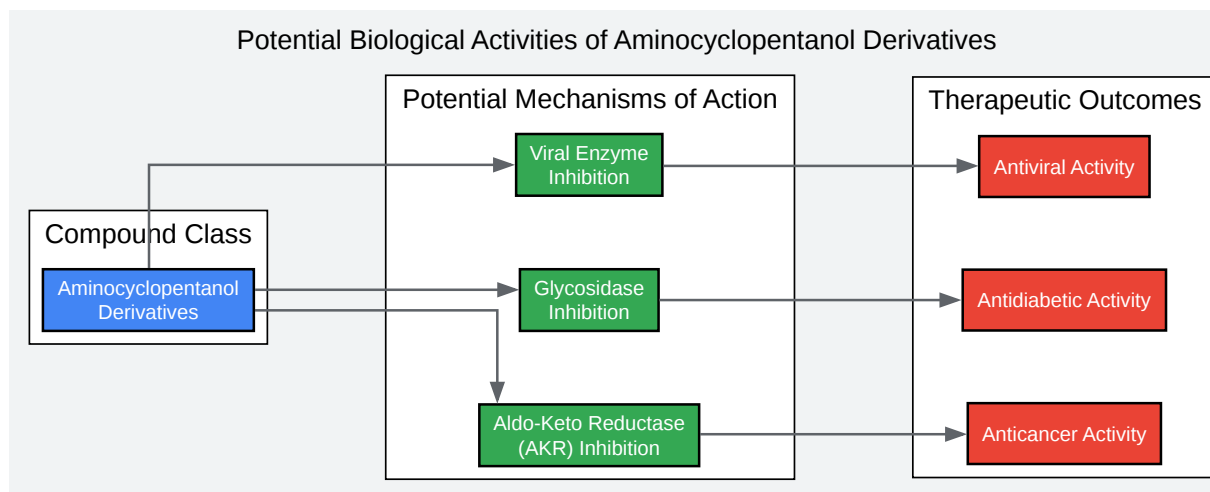
## Potential Biological Activities and Signaling Pathways

While specific signaling pathways for **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** are not extensively documented, the aminocyclopentanol scaffold is present in numerous compounds with significant biological activity.<sup>[3][4]</sup> These derivatives are recognized for their potential to interact with various enzymes and cellular pathways, primarily due to their ability to mimic natural substrates like sugars or amino acids.

Derivatives of aminocyclopentanol have been investigated for their roles as:

- **Anticancer Agents:** By inhibiting enzymes such as aldo-keto reductases (AKRs), which are involved in steroid hormone metabolism, these compounds can potentially disrupt the growth of hormone-dependent cancers.[4]
- **Antiviral Agents:** Some aminocyclopentanol derivatives have shown inhibitory activity against viral enzymes, such as neuraminidase in influenza viruses.[4]
- **Glycosidase Inhibitors:** Their structural similarity to monosaccharides allows them to bind to the active sites of glycosidase enzymes, which are implicated in metabolic diseases like diabetes.[4]

The following diagram illustrates the logical relationships of how aminocyclopentanol derivatives, the core structure of the topic compound, may exert their biological effects.



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